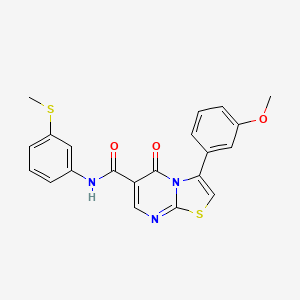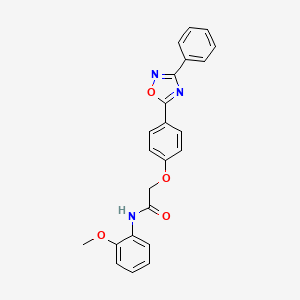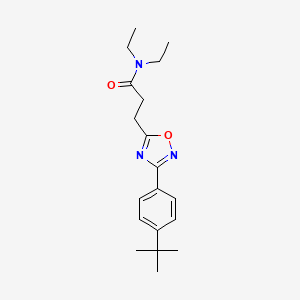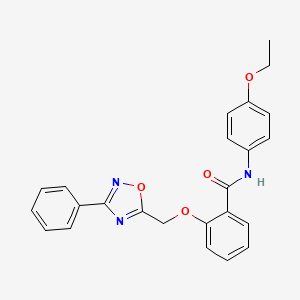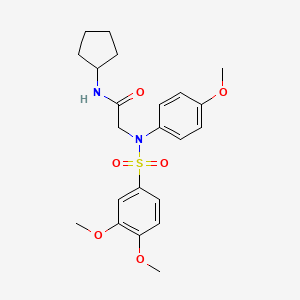
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, also known as CP-690,550, is a chemical compound that has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide works by inhibiting the activity of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways that activate T cells, which play a critical role in the development of autoimmune diseases. By inhibiting the activity of JAK enzymes, N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide can reduce the activity of T cells and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to reduce the activity of T cells, which play a critical role in the development of autoimmune diseases. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it has been extensively studied for its potential use in treating autoimmune diseases, and its mechanism of action is well understood. However, one limitation of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide is that it can have side effects such as an increased risk of infection, and it may not be effective for all patients.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide. One direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in treating other autoimmune diseases. Another direction is to investigate the potential use of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could investigate the long-term safety and efficacy of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide involves several steps. The first step is the preparation of 3,4-dimethoxy-N-(4-methoxyphenyl)aniline, which is then reacted with cyclopentyl isocyanate to form N-cyclopentyl-3,4-dimethoxy-N-(4-methoxyphenyl)aniline. This compound is then reacted with chloroacetyl chloride to form N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide, which is N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the activity of T cells, which play a critical role in the development of autoimmune diseases. N-cyclopentyl-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide has also been studied for its potential use in preventing organ transplant rejection.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-28-18-10-8-17(9-11-18)24(15-22(25)23-16-6-4-5-7-16)31(26,27)19-12-13-20(29-2)21(14-19)30-3/h8-14,16H,4-7,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKGCHUVBLHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

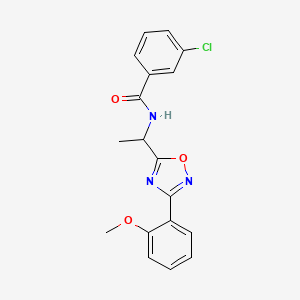
![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)
![2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
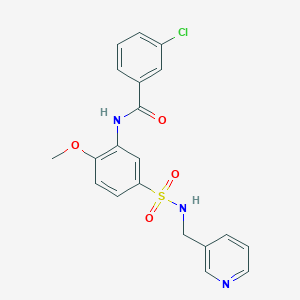

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7706255.png)
![1-{2-[4-(diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7706257.png)
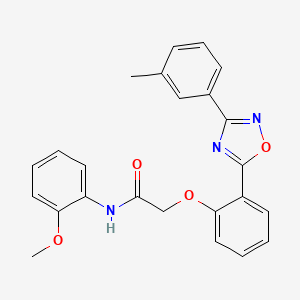
![N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706279.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-methoxypropyl)acetamide](/img/structure/B7706293.png)
